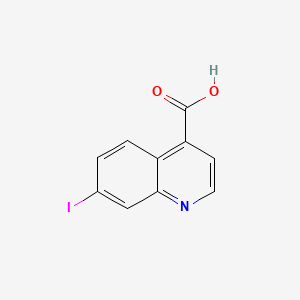
4-Chloro-1-cyclopropyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-cyclopropyl-2-fluorobenzene: is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-1-cyclopropyl-2-fluorobenzene involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-cyclopropyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic aromatic substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or ammonia in a polar solvent like water or ethanol.
Electrophilic aromatic substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; chlorine or bromine for halogenation.
Oxidation and reduction: Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Nucleophilic substitution: Formation of phenols or amines.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and reduction: Formation of corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-Chloro-1-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-cyclopropyl-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclopropyl group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules, leading to various reaction pathways and products .
Comparaison Avec Des Composés Similaires
- 4-Chloro-1-fluorobenzene
- 4-Chloro-1-cyclopropylbenzene
- 1-Cyclopropyl-2-fluorobenzene
Comparison: 4-Chloro-1-cyclopropyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both chlorine and fluorine atoms, along with the cyclopropyl group, imparts distinct electronic and steric properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C9H8ClF |
|---|---|
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
4-chloro-1-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
Clé InChI |
OCUKTLLIDULXCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







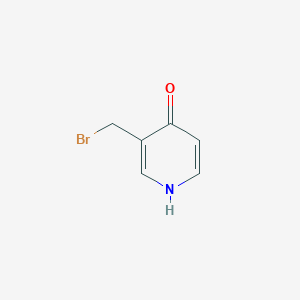

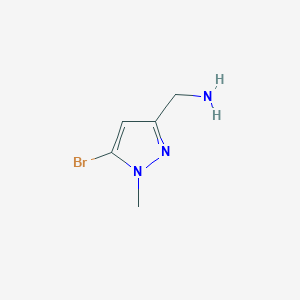
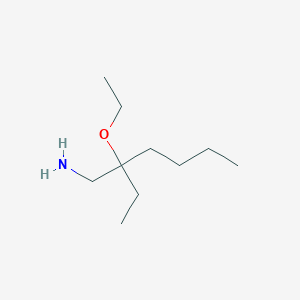

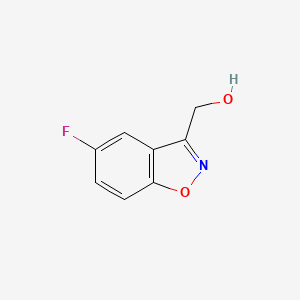
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
